4-Iodo-1-isopropyl-1h-imidazole
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Overview
Description
4-Iodo-1-isopropyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-isopropyl-1H-imidazole typically involves the iodination of 1-isopropyl-1H-imidazole. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale iodination reactions using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-isopropyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while coupling reactions can produce complex organic molecules with diverse functionalities .
Scientific Research Applications
4-Iodo-1-isopropyl-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-Iodo-1-isopropyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s ability to form strong interactions with these targets, potentially leading to biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1H-imidazole: Lacks the isopropyl group, which can affect its reactivity and biological activity.
1-Isopropyl-1H-imidazole:
Other Substituted Imidazoles: Various imidazole derivatives with different substituents can exhibit unique properties and applications
Uniqueness
4-Iodo-1-isopropyl-1H-imidazole is unique due to the presence of both the iodine atom and the isopropyl group. This combination can enhance its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
918643-52-4 |
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Molecular Formula |
C6H9IN2 |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
4-iodo-1-propan-2-ylimidazole |
InChI |
InChI=1S/C6H9IN2/c1-5(2)9-3-6(7)8-4-9/h3-5H,1-2H3 |
InChI Key |
KQUPSESEAGXMQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C1)I |
Origin of Product |
United States |
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